L-[3-13C]rhamnose monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(3R,4R,5R,6S)-6-methyl(413C)oxane-2,3,4,5-tetrol;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2/t2-,3-,4+,5+,6?;/m0./s1/i4+1; |
InChI Key |
BNRKZHXOBMEUGK-FXAGQNBJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([13C@H]([C@H](C(O1)O)O)O)O.O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O.O |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment Protocols for L 3 13c Rhamnose Monohydrate
Chemoenzymatic and Chemical Synthesis Routes of L-Rhamnose Precursors for Isotopic Incorporation
The synthesis of L-rhamnose precursors suitable for the introduction of a ¹³C label at the C-3 position can be approached through both chemical and chemoenzymatic routes. The choice of strategy often depends on the desired stereoselectivity, yield, and the availability of starting materials.
Chemical Synthesis:
Chemical synthesis offers a high degree of control over the introduction of protecting groups and the subsequent manipulation of specific hydroxyl groups. A plausible synthetic route to a precursor for L-[3-¹³C]rhamnose would likely start from a more readily available L-sugar, such as L-mannose, or a protected derivative. A key step involves the selective protection of the hydroxyl groups at C-1, C-2, C-4, and C-6, leaving the C-3 hydroxyl group accessible for modification.
One potential strategy involves the following conceptual steps:
Protection: Starting with a suitable L-rhamnose precursor, such as methyl-L-rhamnopyranoside, selective protection of the C-2 and C-4 hydroxyl groups can be achieved using a diol-protecting group like a benzylidene acetal. nih.gov
Oxidation: The unprotected C-3 hydroxyl group can then be oxidized to a ketone.
¹³C-Label Introduction: The introduction of the ¹³C label at the C-3 position could be accomplished through a reaction with a ¹³C-labeled nucleophile, such as ¹³C-labeled methylmagnesium bromide or a similar Grignard reagent, followed by a series of stereocontrolled reduction and deprotection steps. Alternatively, a Wittig-type reaction with a ¹³C-labeled phosphonium (B103445) ylide could be employed.
Deprotection: Finally, removal of all protecting groups would yield L-[3-¹³C]rhamnose.
Chemoenzymatic Synthesis:
Chemoenzymatic methods leverage the high specificity of enzymes to achieve transformations that are often difficult to accomplish through purely chemical means. For the synthesis of L-[3-¹³C]rhamnose, an enzymatic approach could offer a more direct route. The biosynthesis of dTDP-L-rhamnose in bacteria involves a key enzyme, RmlC, which catalyzes the epimerization at the C-3' position of dTDP-6-deoxy-D-xylo-4-hexulose. nih.gov
A potential chemoenzymatic strategy could involve:
Synthesis of a Labeled Precursor: A ¹³C-labeled precursor, such as D-[3-¹³C]glucose-1-phosphate, could be synthesized.
Enzymatic Conversion: This labeled precursor would then be subjected to a cascade of enzymatic reactions using the enzymes of the L-rhamnose biosynthetic pathway (RmlA, RmlB, RmlC, and RmlD). acs.org The RmlC-catalyzed epimerization would be a critical step in establishing the correct stereochemistry at the C-3 position.
The following table summarizes the key enzymes in the dTDP-L-rhamnose biosynthetic pathway, which could be harnessed for a chemoenzymatic synthesis.
| Enzyme | Function | Potential Role in ¹³C-Labeling |
| RmlA | Glucose-1-phosphate thymidylyltransferase | Couples a ¹³C-labeled glucose-1-phosphate with dTTP. |
| RmlB | dTDP-D-glucose 4,6-dehydratase | Catalyzes the dehydration of the sugar nucleotide. |
| RmlC | dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase | Crucial for establishing the L-configuration at C-3 and C-5. nih.gov |
| RmlD | dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Reduces the C-4 keto group to yield dTDP-L-rhamnose. |
Isotopic Enrichment Methodologies for [3-¹³C] Labeling
The introduction of the ¹³C isotope at a specific position within a molecule requires precise synthetic control. For L-[3-¹³C]rhamnose, the enrichment strategy is intrinsically linked to the chosen synthetic route.
In a chemical synthesis , the isotopic label is introduced using a ¹³C-enriched reagent. The efficiency of the isotopic incorporation is dependent on the yield of the specific reaction step where the label is introduced. For example, if a ¹³C-labeled Grignard reagent is used, the isotopic purity of the final product will be determined by the isotopic enrichment of the Grignard reagent and the success of the Grignard reaction.
In a chemoenzymatic synthesis , the isotopic label is typically introduced from a commercially available, highly enriched starting material, such as D-[3-¹³C]glucose. The enzymatic pathway then transfers this label to the final product. The high fidelity of enzymatic reactions generally ensures that the isotopic enrichment of the starting material is maintained in the final product.
The commercial availability of L-[3-¹³C]rhamnose monohydrate (CAS 478511-54-5) from various suppliers indicates that established, albeit often proprietary, methods for its synthesis and isotopic enrichment exist. omicronbio.comclearsynth.com
Purification and Crystallization Techniques for L-[3-¹³C]Rhamnose Monohydrate
Following the synthesis and isotopic labeling, rigorous purification and crystallization are essential to obtain L-[3-¹³C]rhamnose monohydrate of high purity. The purification process typically involves multiple steps to remove unreacted starting materials, reagents, and byproducts.
Purification:
A common purification strategy involves a combination of chromatographic techniques. google.comgoogle.comgoogleapis.com
Ion Exchange Chromatography: This is often the first step to remove charged impurities, such as salts and charged organic molecules. google.comgoogleapis.com
Activated Carbon Treatment: Treatment with activated carbon can be effective in removing colored impurities and other organic contaminants. google.comgoogleapis.com
Size-Exclusion Chromatography: This technique can be used to separate the desired product from larger or smaller molecules.
Silica (B1680970) Gel Chromatography: For protected intermediates in a chemical synthesis, silica gel chromatography is a standard method for purification. mdpi.com
Crystallization:
The final step in obtaining the solid product is crystallization. L-rhamnose is typically crystallized as a monohydrate from aqueous solutions.
A general procedure for the crystallization of L-rhamnose monohydrate involves:
Concentration: The purified aqueous solution of L-[3-¹³C]rhamnose is concentrated under reduced pressure to a high solids content, for instance, around 80-85%. google.comgoogleapis.com
Cooling Crystallization: The concentrated solution is then cooled in a controlled manner. A typical cooling profile might be from 65°C to 20°C at a rate of 3-6°C per hour. google.com
Evaporation Crystallization: Alternatively, or in combination with cooling, water can be slowly evaporated to induce crystallization. Maintaining a specific supersaturation level (e.g., 1.1 to 1.15) can promote the growth of larger crystals. google.com
Isolation and Drying: The resulting crystals are isolated by filtration or centrifugation, washed with a cold solvent (e.g., ethanol) to remove the mother liquor, and then dried under vacuum at a moderate temperature (e.g., 20-70°C). google.comgoogle.com
The following table provides an example of a crystallization protocol for L-rhamnose monohydrate.
| Step | Parameter | Value/Range | Reference |
| Concentration | Solids Content | ~80-85% | google.comgoogleapis.com |
| Cooling Rate | Temperature Drop | 3-6 °C/hour | google.com |
| Final Temperature | Cooling End Point | 20 °C | google.com |
| Supersaturation | Evaporation Control | 1.1 - 1.15 | google.com |
| Drying Temperature | Vacuum Oven | 20-70 °C | google.com |
The purity of the final L-[3-¹³C]rhamnose monohydrate can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the position and enrichment of the ¹³C label), and melting point analysis.
Applications in Metabolic Research and Systems Biology Utilizing L 3 13c Rhamnose Monohydrate
Fundamental Principles of Isotopic Tracer Methodology in Metabolic Studies
Isotopic tracer methodology is a cornerstone of modern metabolic research, enabling the quantitative analysis of metabolic fluxes and pathway activities in vivo. mmpc.org The fundamental principle involves introducing a molecule labeled with a stable isotope, such as ¹³C, into a biological system. springernature.com Analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are then used to track the incorporation of this isotope into various metabolites. nih.govnih.gov This allows for the elucidation of metabolic pathways, the quantification of substrate utilization, and the analysis of biosynthetic processes. mmpc.org
Tracer Dilution Models for Substrate Kinetics
Tracer dilution is a fundamental technique used to determine the rate of appearance (Ra) of a substrate in a given compartment, such as the bloodstream. researchgate.net This model operates on a simple principle: a known amount of an isotopically labeled tracer (e.g., L-[3-¹³C]rhamnose) is introduced into the system at a constant rate. researchgate.net This tracer mixes with the endogenously produced, unlabeled version of the molecule (the tracee). researchgate.net
At a metabolic and isotopic steady state, the rate of appearance of the tracee can be calculated by measuring the extent to which the labeled tracer has been diluted by the unlabeled compound. researchgate.net The greater the dilution, the higher the rate of endogenous production. This method is crucial for understanding the kinetics of substrates like glucose, fatty acids, and amino acids under various physiological conditions. maastrichtuniversity.nl
Tracer Incorporation Models for Biosynthetic Analysis
While dilution models measure the appearance of a substrate, tracer incorporation models are used to quantify the rate at which a labeled precursor is integrated into a product molecule. researchgate.net This provides a direct measure of the rate of synthesis for polymers such as proteins, DNA, or complex carbohydrates. researchgate.netnih.gov
The fractional synthesis rate (FSR) is a key parameter derived from this model, representing the percentage of the product pool that has been newly synthesized from the labeled precursor over a specific time. researchgate.net To calculate the absolute synthesis rate, the FSR is multiplied by the total size of the product pool. researchgate.net This approach is invaluable for studying processes like gluconeogenesis (the synthesis of new glucose from precursors like alanine) or the production of cell wall polysaccharides that incorporate rhamnose. researchgate.netnih.gov
Considerations for Optimal ¹³C-Labeled Carbon Source Design in Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes. nih.gov The success and precision of ¹³C-MFA are critically dependent on the design of the labeling experiment, particularly the choice of the ¹³C-labeled tracer. researchgate.net The specific position of the ¹³C label on the substrate molecule determines which metabolic pathways can be most effectively resolved. frontiersin.org
For instance, using a substrate like L-rhamnose labeled at the C-3 position (L-[3-¹³C]rhamnose) allows researchers to track the fate of this specific carbon atom as it moves through different catabolic routes. The resulting labeling patterns in downstream metabolites provide crucial information for calculating the relative fluxes through converging or branching pathways. nih.gov An optimal tracer design maximizes the information obtained from the labeling patterns, thereby increasing the accuracy and resolution of the calculated metabolic fluxes. researchgate.net
Elucidation of Rhamnose Catabolic Pathways in Prokaryotic and Eukaryotic Systems
L-rhamnose is a naturally abundant deoxy sugar found in plant polysaccharides and bacterial cell walls. frontiersin.orgmdpi.com Many microorganisms have evolved specific pathways to utilize L-rhamnose as a carbon and energy source. nih.gov L-[3-¹³C]rhamnose monohydrate is an ideal tracer for studying these pathways, as the ¹³C label allows for the precise tracking of carbon flow from rhamnose into central metabolism. Microorganisms employ two primary strategies for rhamnose catabolism: a phosphorylated pathway and a non-phosphorylated pathway. frontiersin.orgresearchgate.net
Analysis of Phosphorylated Rhamnose Catabolism
The phosphorylated pathway is the canonical route for L-rhamnose catabolism in many bacteria, including Escherichia coli. frontiersin.orgnih.gov This pathway involves a series of enzymatic steps that ultimately convert L-rhamnose into intermediates of glycolysis. researchgate.net
The key steps and enzymes involved are:
Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (RhaA).
Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by rhamnulose kinase (RhaB).
Aldol Cleavage: L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. frontiersin.org
Using L-[3-¹³C]rhamnose as a tracer, the ¹³C label is transferred to the C-3 position of L-rhamnulose and subsequently to the C-3 position of L-rhamnulose-1-phosphate. The final cleavage step yields unlabeled DHAP and L-[1-¹³C]lactaldehyde. Tracking the appearance of the ¹³C label in lactaldehyde and its subsequent metabolic products provides a quantitative measure of the flux through this pathway.
Table 1: Key Enzymes in Phosphorylated L-Rhamnose Catabolism
| Enzyme | Abbreviation | Function | Substrate | Product(s) |
|---|---|---|---|---|
| L-Rhamnose Isomerase | RhaA | Isomerization | L-Rhamnose | L-Rhamnulose |
| Rhamnulose Kinase | RhaB | Phosphorylation | L-Rhamnulose | L-Rhamnulose-1-phosphate |
| L-Rhamnulose-1-phosphate Aldolase | RhaD | Aldol Cleavage | L-Rhamnulose-1-phosphate | Dihydroxyacetone phosphate (DHAP) & L-Lactaldehyde |
Investigation of Non-Phosphorylated Rhamnose Catabolism
An alternative, non-phosphorylated pathway for L-rhamnose catabolism exists in some fungi, such as Aspergillus nidulans, and a few bacterial species like Azotobacter vinelandii. frontiersin.orgnih.govmdpi.com This oxidative pathway converts L-rhamnose into intermediates that can enter central metabolism without direct phosphorylation of the sugar. nih.gov
The major enzymatic steps are:
Dehydrogenation: L-rhamnose is oxidized to L-rhamnono-γ-lactone by L-rhamnose-1-dehydrogenase. researchgate.net
Lactonase Activity: The lactone is hydrolyzed to L-rhamnonate by L-rhamnono-γ-lactonase.
Dehydration: L-rhamnonate is dehydrated to L-2-keto-3-deoxyrhamnonate (L-KDR).
Aldol Cleavage: L-KDR is cleaved by L-KDR aldolase into pyruvate (B1213749) and L-lactaldehyde. frontiersin.orgnih.gov
When L-[3-¹³C]rhamnose is used to trace this pathway, the label is retained through the intermediates to the C-3 position of L-KDR. The final aldolase reaction then yields [2-¹³C]pyruvate and unlabeled L-lactaldehyde. By analyzing the isotopic enrichment in pyruvate, researchers can quantify the metabolic flux through this non-phosphorylated route. escholarship.org
Table 2: Key Enzymes in Non-Phosphorylated L-Rhamnose Catabolism
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| L-Rhamnose-1-dehydrogenase | Oxidation | L-Rhamnose | L-Rhamnono-γ-lactone |
| L-Rhamnono-γ-lactonase | Hydrolysis | L-Rhamnono-γ-lactone | L-Rhamnonate |
| L-Rhamnonate Dehydratase | Dehydration | L-Rhamnonate | L-2-keto-3-deoxyrhamnonate (L-KDR) |
| L-2-keto-3-deoxyrhamnonate Aldolase | Aldol Cleavage | L-KDR | Pyruvate & L-Lactaldehyde |
Compound List
Enzyme Characterization within Rhamnose Metabolic Pathways
L-rhamnose is a significant component of plant cell walls and bacterial surfaces. hmdb.ca Its metabolic breakdown is facilitated by a series of specialized enzymes. nih.govnih.gov The use of L-[3-¹³C]rhamnose monohydrate is instrumental in characterizing the function and kinetics of these enzymes. When an enzyme metabolizes the labeled substrate, the ¹³C atom is transferred to the product molecules. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the position of the ¹³C label in the products, confirming the enzyme's specific reaction mechanism and measuring its rate of activity.
For instance, the first step in rhamnose catabolism in many bacteria is the isomerization of L-rhamnose to L-rhamnulose, a reaction catalyzed by L-rhamnose isomerase. nih.govnih.gov By incubating this enzyme with L-[3-¹³C]rhamnose, scientists can follow the transfer of the ¹³C label to the third carbon position of L-rhamnulose, thereby quantifying the enzyme's catalytic efficiency and substrate specificity. This approach can be extended to other key enzymes in the pathway, such as L-rhamnulose kinase and L-rhamnulose-phosphate aldolase, to fully elucidate the sequence of biochemical transformations. nih.gov
Comparative Genomics and Proteomics in Rhamnose Pathway Reconstruction
Understanding the L-rhamnose metabolic pathway across different organisms is crucial for fields ranging from biofuel production to understanding bacterial pathogenesis. Comparative genomics is a powerful approach used to reconstruct these pathways by identifying genes responsible for rhamnose utilization across diverse bacterial species. nih.govhope.edunih.gov This bioinformatic method involves searching for homologous genes related to known rhamnose metabolic enzymes in various genomes. nih.govhope.edu Such analyses have successfully identified novel enzymes and transporters involved in rhamnose metabolism. nih.govnih.gov
However, the presence of a gene does not guarantee its expression or function. This is where proteomics, coupled with stable isotope labeling, provides critical experimental validation. By growing a microorganism on a medium containing L-[3-¹³C]rhamnose monohydrate as the sole carbon source, researchers can use proteomic techniques to identify proteins that are actively synthesized in response to rhamnose metabolism. Furthermore, a technique known as proteomic stable isotope probing (Protein-SIP) can identify the specific proteins that have incorporated the ¹³C label, directly linking the identified genes from genomic analysis to their functional roles in the rhamnose catabolic pathway. researchgate.net This integrated 'omics' approach provides a comprehensive view of how different microorganisms have evolved to utilize this important sugar.
Stable Isotope Probing (SIP) with L-[3-13C]Rhamnose Monohydrate for Microbial Function Identification
In complex environmental samples, such as soil or the gut microbiome, identifying which specific microorganisms are actively consuming a particular substrate is a major challenge. Stable Isotope Probing (SIP) is a powerful technique designed to address this question by linking metabolic function to microbial identity. nih.gov The method involves introducing a ¹³C-labeled substrate, in this case, L-[3-¹³C]rhamnose monohydrate, into an environmental sample. nih.gov
Microorganisms that actively consume the labeled rhamnose will incorporate the heavy ¹³C isotope into their cellular biomass, including their DNA, RNA, and phospholipid fatty acids (PLFAs). nih.gov After a period of incubation, these biomarkers are extracted from the sample. Due to the incorporated ¹³C, the "heavy" labeled biomarkers can be separated from the "light" unlabeled biomarkers of non-consuming organisms using density gradient ultracentrifugation. Subsequent molecular analysis (e.g., sequencing of 16S rRNA genes from the heavy DNA/RNA fractions) allows researchers to identify the specific members of the microbial community that were responsible for the uptake and metabolism of L-rhamnose. nih.govnih.gov This provides direct evidence of their ecological role and functional activity within their natural habitat.
Tracing Carbon Flux and Nutrient Contributions through this compound
Beyond identifying active pathways, it is often necessary to quantify the flow of carbon through the metabolic network. L-[3-¹³C]rhamnose monohydrate serves as an ideal tracer for these quantitative studies, allowing researchers to map the distribution and flow of carbon atoms originating from rhamnose.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to calculate the rates (fluxes) of intracellular metabolic reactions. cortecnet.comcreative-proteomics.com The process begins with culturing cells on a medium where L-[3-¹³C]rhamnose is a primary carbon source. As the cells metabolize the labeled sugar, the ¹³C atom is distributed throughout the central carbon metabolism, creating unique labeling patterns in downstream metabolites like amino acids and TCA cycle intermediates. 13cflux.netnih.gov
These labeling patterns are measured with high precision using MS or NMR. creative-proteomics.comnih.gov The experimental data are then fed into a computational model of the organism's metabolic network. By comparing the measured labeling patterns with those predicted by the model, an algorithm can estimate the flux values for each reaction in the network that best explain the observed data. nih.govspringernature.com This provides a detailed, quantitative snapshot of the cell's metabolic state. 13cflux.net
| Metabolic Pathway | Expected Labeling in Pyruvate (C3 Molecule) | Interpretation |
|---|---|---|
| Standard Glycolysis after Rhamnose Catabolism | Label primarily on C3 | Indicates direct conversion of the labeled triose-phosphate intermediate to pyruvate. |
| High Pentose (B10789219) Phosphate Pathway (PPP) Flux | Label scrambling, appearing on C1, C2, and C3 | Indicates carbon rearrangement through the PPP before re-entering glycolysis. |
| Gluconeogenesis/Anaplerotic Reactions | Label dilution and appearance in other positions | Suggests the labeled carbon is cycling through the TCA cycle and being re-incorporated into pyruvate. |
In some cases, a full quantitative flux map is not necessary, and researchers simply need to confirm the activity of a specific metabolic pathway. Qualitative ¹³C tracer analysis serves this purpose. By feeding cells L-[3-¹³C]rhamnose and looking for the appearance of the ¹³C label in key downstream metabolites, the activity of the connecting pathway can be confirmed. nih.gov
For example, the breakdown of L-rhamnulose-1-phosphate yields dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The DHAP molecule, containing the ¹³C label from the original rhamnose, enters glycolysis. Detecting a ¹³C-labeled glycolytic intermediate, such as 3-phosphoglycerate, would qualitatively confirm the activity of this entire metabolic route. This approach is less computationally intensive than ¹³C-MFA and is highly effective for hypothesis testing and pathway discovery. nih.gov
| Target Metabolite | ¹³C Label Detected? | Inferred Pathway Activity |
|---|---|---|
| L-Rhamnulose-1-phosphate | Yes | Confirms activity of Rhamnose Isomerase and Rhamnulose Kinase. |
| Alanine (derived from Pyruvate) | Yes | Confirms rhamnose carbon enters central glycolysis and amino acid biosynthesis. |
| Citrate (TCA Cycle) | Yes | Confirms rhamnose carbon contributes to the TCA cycle for energy production. |
| Ribose-5-phosphate (PPP) | No | Suggests low or no flux of rhamnose-derived carbon into the oxidative Pentose Phosphate Pathway. |
Standard MFA typically assumes the metabolic system is at a steady state. However, cellular metabolism is often dynamic, responding to environmental changes. Dynamic ¹³C-labeling experiments are designed to capture these kinetics. nih.gov In this setup, L-[3-¹³C]rhamnose is introduced to the cell culture, and samples of intracellular metabolites are collected at multiple, rapid time points afterward. researchgate.net
By analyzing the rate at which the ¹³C label is incorporated into successive metabolites in a pathway, researchers can gain insights into the in-vivo kinetics of enzymatic reactions, determine the size of metabolite pools, and identify potential metabolic bottlenecks. nih.gov This non-stationary approach provides a much richer, time-resolved understanding of metabolic regulation and function compared to steady-state methods. nih.gov
| Metabolite | Time = 10 sec | Time = 30 sec | Time = 60 sec | Interpretation |
|---|---|---|---|---|
| L-Rhamnulose-1-phosphate | 85% | 95% | 95% | Rapid labeling indicates a fast upstream reaction. |
| Glyceraldehyde-3-phosphate | 30% | 70% | 90% | Slower enrichment suggests this step is rate-limiting compared to the first. |
| Pyruvate | 5% | 40% | 75% | Delayed labeling reflects its downstream position in the pathway. |
| Citrate | <1% | 10% | 35% | Slowest enrichment indicates a large pool size or slow flux into the TCA cycle. |
Application in Modeling Central Carbon Metabolism
The use of isotopically labeled compounds is a cornerstone of metabolic flux analysis (MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. This compound, a stable isotope-labeled version of the deoxy sugar L-rhamnose, serves as a critical tracer for elucidating the metabolic fate of rhamnose and its integration into the central carbon metabolism of various organisms.
In a typical ¹³C-MFA experiment, cells are cultured with a substrate containing a ¹³C label, such as L-[3-¹³C]rhamnose monohydrate. As the labeled rhamnose is metabolized, the ¹³C atom is incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the carbon atom and thereby reconstruct the flow through different metabolic pathways. This information is crucial for developing accurate computational models of cellular metabolism.
The specific placement of the ¹³C label at the third carbon position in L-[3-¹³C]rhamnose monohydrate provides precise information for tracking the cleavage and rearrangement of the carbon skeleton during catabolism. This allows for the accurate determination of fluxes through interconnected pathways such as glycolysis, the pentose phosphate pathway, and the Krebs cycle. The data gathered from these tracer experiments are essential for identifying metabolic bottlenecks, discovering novel pathways, and guiding metabolic engineering efforts.
| Metabolic Stage | Process | ¹³C Labeling Status | Information Gained |
|---|---|---|---|
| Uptake | Cellular import of L-[3-¹³C]rhamnose | Rhamnose pool is ¹³C-labeled | Rate of substrate uptake |
| Catabolism | Enzymatic breakdown of the rhamnose backbone | ¹³C is transferred to intermediates (e.g., pyruvate, acetyl-CoA) | Activity of specific catabolic pathways |
| Central Metabolism | Labeled intermediates enter central pathways (e.g., Krebs Cycle) | ¹³C appears in amino acids, organic acids, etc. | Flux distribution through central carbon metabolism |
| Analysis | Mass spectrometry or NMR analysis of labeled metabolites | Quantification of mass isotopomer distributions | Data for computational flux modeling |
Research on L-Rhamnose in Glycan and Polysaccharide Biosynthesis
Role of Rhamnose in Plant Cell Wall Polysaccharides (e.g., Rhamnogalacturonan)
L-rhamnose is a vital structural component of the plant cell wall, where it is a key constituent of the pectic polysaccharide rhamnogalacturonan. Pectin (B1162225) is a complex matrix of polysaccharides that contributes to cell adhesion and wall integrity. This matrix includes two major domains containing rhamnose: rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II).
Rhamnogalacturonan-I features a backbone of alternating α-(1,4)-linked D-galacturonic acid and α-(1,2)-linked L-rhamnose residues. This repeating disaccharide structure forms the core of the RG-I polymer. Furthermore, the rhamnose residues serve as attachment points for side chains composed of arabinans, galactans, and arabinogalactans. The structure and extent of these side chains can vary depending on the plant species, tissue, and developmental stage. Mutations affecting the biosynthesis of UDP-L-rhamnose, the precursor for pectin synthesis in plants, can lead to significant growth defects, highlighting the critical structural role of rhamnose-containing polymers. For instance, mutations in the RHAMNOSE BIOSYNTHESIS 1 (RHM1) gene in Arabidopsis result in altered cell wall composition and abnormal helical growth.
| Polysaccharide | Backbone Composition | Role of Rhamnose |
|---|---|---|
| Homogalacturonan (HG) | α-(1,4)-linked D-galacturonic acid | Generally absent from the main chain |
| Rhamnogalacturonan-I (RG-I) | Alternating D-galacturonic acid and L-rhamnose | Integral backbone component and attachment point for side chains |
| Rhamnogalacturonan-II (RG-II) | α-(1,4)-linked D-galacturonic acid | Component of complex, conserved side chains |
Incorporation of Rhamnose into Bacterial Cell Wall Components and Lipopolysaccharides
L-rhamnose is a prevalent sugar in the cell walls of many bacteria, contributing to structural integrity and mediating interactions with the environment. It is a common component of various bacterial polysaccharides, including lipopolysaccharides (LPS), capsular polysaccharides, and cell wall-anchored polysaccharides.
In Gram-negative bacteria, rhamnose is frequently found in the O-antigen portion of LPS, which is the outermost part of the cell envelope and a major determinant of antigenicity. The presence and specific structure of the rhamnose-containing O-antigen are crucial for the bacterium's survival and virulence. For example, in some pathogenic strains of Escherichia coli and Salmonella typhimurium, the loss of rhamnose in the O-antigen leads to increased susceptibility to serum-mediated killing.
In Gram-positive bacteria, such as species of Streptococcus, Enterococcus, and Mycobacterium, rhamnose is a major component of cell wall polysaccharides that are covalently linked to the peptidoglycan layer. In Mycobacterium tuberculosis, L-rhamnose is essential as it forms a critical link between peptidoglycan and the arabinogalactan (B145846) layer. The biosynthesis pathway for rhamnose is often essential for the viability or virulence of these pathogens, making it an attractive target for the development of new antimicrobial drugs.
| Bacterial Species | Location of Rhamnose | Biological Significance |
|---|---|---|
| Salmonella enterica | O-antigen of Lipopolysaccharide (LPS) | Virulence, antigenicity |
| Streptococcus pyogenes | Group A Carbohydrate (GAC) | Essential for viability |
| Mycobacterium tuberculosis | Linker unit between peptidoglycan and arabinogalactan | Essential for cell wall architecture and viability |
| Escherichia coli (some strains) | O-antigen of Lipopolysaccharide (LPS) | Serum resistance |
Investigation of Nucleotide-Sugar Pathways, e.g., TDP-Rhamnose Synthesis
The incorporation of L-rhamnose into polysaccharides requires its activation into a nucleotide-sugar donor. In most bacteria, the activated form is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). The biosynthesis of dTDP-L-rhamnose is a highly conserved four-step enzymatic pathway, making it a subject of intense research, particularly for drug discovery, as this pathway is absent in humans.
The synthesis begins with D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). The pathway involves the sequential action of four enzymes, commonly designated RmlA, RmlB, RmlC, and RmlD.
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the reaction of D-glucose-1-phosphate with dTTP to form dTDP-D-glucose.
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of the intermediate to form dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the final intermediate to produce the end product, dTDP-L-rhamnose.
Disruption of any of the genes encoding these four enzymes can inhibit the synthesis of rhamnose-containing cell wall components, often leading to attenuated virulence or lethality in pathogenic bacteria.
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | RmlA | D-Glucose-1-phosphate + dTTP | dTDP-D-glucose |
| 2 | RmlB | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
| 3 | RmlC | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose |
| 4 | RmlD | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose |
Advanced Spectroscopic and Analytical Methodologies for L 3 13c Rhamnose Monohydrate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
NMR spectroscopy is an exceptionally powerful tool for the structural analysis of molecules like L-rhamnose in solution. nih.gov It provides precise information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement. nih.gov For L-[3-13C]rhamnose, the specific placement of the ¹³C isotope at the C-3 position serves as a unique probe, enhancing the capabilities of various NMR experiments.
The characterization of L-rhamnose and its derivatives begins with the assignment of signals in one-dimensional (1D) ¹H and ¹³C NMR spectra. scielo.br The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it a fingerprint for its position within the molecule. nih.govnih.gov The ¹³C isotope has a much larger chemical shift range compared to ¹H, which helps in resolving signals that might overlap in the proton spectrum. nih.gov
In aqueous solutions, L-rhamnose exists as a mixture of α and β anomers. The chemical shifts for the protons and carbons of these anomers have been extensively documented. The introduction of a ¹³C label at the C-3 position in L-[3-13C]rhamnose does not significantly alter the chemical shifts of most nuclei, but it dramatically affects the coupling patterns observed in the spectrum. Specifically, the C-3 signal in the ¹³C spectrum will be a singlet (if proton-decoupled), and the directly attached H-3 proton will show a large one-bond coupling constant (¹JCH) in a proton-coupled ¹³C spectrum or as satellites in the ¹H spectrum. This large, predictable coupling constant is instrumental in confirming the exact site of isotopic labeling.
Below is a table of representative, predicted ¹³C chemical shifts for rhamnose in D₂O.
| Carbon Atom | Predicted Chemical Shift (ppm) hmdb.ca |
|---|---|
| C1 | 94.5 |
| C2 | 72.8 |
| C3 | 72.5 |
| C4 | 74.0 |
| C5 | 71.5 |
| C6 | 19.8 |
While 1D NMR provides fundamental data, complex molecules often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish detailed structural information. wikipedia.org These techniques distribute signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.eduprinceton.edu For L-rhamnose, COSY spectra would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5, establishing the sequential connectivity of the sugar ring protons.
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond immediate neighbors, revealing entire spin systems of coupled protons. wikipedia.orgprinceton.edu A cross-peak from H-1 in a TOCSY spectrum of L-rhamnose would ideally show correlations to H-2, H-3, H-4, and H-5, confirming that they all belong to the same pyranose ring system.
HSQC (Heteronuclear Single Quantum Coherence) : This is a cornerstone experiment that correlates the chemical shifts of protons directly to the heteronucleus (in this case, ¹³C) to which they are attached. wikipedia.orgsdsu.edu It produces one peak for each C-H pair, providing an unambiguous assignment of which proton is attached to which carbon. wikipedia.org In L-[3-¹³C]rhamnose, the H-3/C-3 correlation peak would be particularly easy to identify and could serve as a starting point for assigning the rest of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgsdsu.edu This is crucial for connecting different parts of a molecule, such as linking sugar units in an oligosaccharide or assigning quaternary (non-protonated) carbons. researchgate.net For L-[3-¹³C]rhamnose, HMBC could show correlations from H-1 to C-2 and C-5, or from the H-6 methyl protons to C-4 and C-5, helping to piece together the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. wikipedia.orgprinceton.edu They are essential for determining the three-dimensional structure and stereochemistry of a molecule. wordpress.com For example, specific NOE correlations can distinguish between the α and β anomers of L-rhamnose and define the orientation of substituents on the ring. rsc.org
| 2D NMR Technique | Primary Information Provided | Application to L-Rhamnose |
|---|---|---|
| COSY | 1H-1H correlations through 2-3 bonds sdsu.edu | Establishes proton-proton connectivity around the sugar ring. |
| TOCSY | Correlates all protons within a coupled spin system wikipedia.org | Confirms all ring protons belong to a single molecular fragment. |
| HSQC | Direct one-bond 1H-13C correlations wikipedia.org | Assigns each proton to its directly attached carbon. |
| HMBC | Long-range (2-4 bond) 1H-13C correlations wikipedia.org | Confirms the carbon skeleton and assigns quaternary carbons. |
| NOESY/ROESY | 1H-1H correlations through space (≤ 5 Å) princeton.edu | Determines relative stereochemistry and conformation. rsc.org |
The use of isotopically labeled molecules like L-[3-¹³C]rhamnose is central to the field of metabolomics, which studies the profile of metabolites in biological systems. semanticscholar.org NMR-based metabolomics can track the metabolic fate of the ¹³C label as L-rhamnose is processed by cellular enzymes. nih.gov By analyzing complex mixtures like cell extracts or biofluids, researchers can identify downstream metabolites that have incorporated the ¹³C label, thereby mapping metabolic pathways in vivo. researchgate.net The distinct signals and coupling patterns arising from the ¹³C label allow for clear identification of labeled species against a complex biological background. nih.gov
Furthermore, NMR is a powerful technique for studying the interactions between small molecules (ligands) and proteins at atomic resolution. nih.gov When a ligand like L-rhamnose binds to a protein, changes can be observed in the NMR spectra of either the protein or the ligand. univr.it
Protein-Observed NMR : In this approach, a ¹⁵N-labeled protein is typically used. A ¹⁵N-HSQC spectrum of the protein is recorded before and after the addition of L-rhamnose. nih.gov Protein residues involved in the binding interaction will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as chemical shift perturbation). nih.gov This allows for the mapping of the ligand-binding site on the protein's surface.
Ligand-Observed NMR : Techniques like Saturation Transfer Difference (STD) NMR can be used to identify which ligands in a mixture bind to a target protein. northwestern.edu This method involves irradiating the protein and observing the transfer of this saturation to binding ligands, providing a powerful screening tool. univr.it The ¹³C label in L-[3-¹³C]rhamnose can act as an additional spectroscopic probe in more advanced experiments to characterize the bound state of the ligand.
Mass Spectrometry (MS) in Isotopic Abundance Measurement and Metabolite Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. ckisotopes.com It is indispensable for analyzing isotopically labeled compounds, as it can precisely measure the mass increase resulting from the isotopic substitution and quantify the level of incorporation. biophysics-reports.org
The primary advantage of using L-[3-¹³C]rhamnose in MS-based studies is that the ¹³C isotope adds one mass unit to the molecule's weight compared to its unlabeled counterpart. This mass difference allows for the clear differentiation and quantification of the labeled compound from the endogenous, unlabeled pool. nih.gov
Qualitative Analysis : When a biological sample containing metabolites from L-[3-¹³C]rhamnose is analyzed, MS can identify all molecules that have incorporated the label. By tracking the +1 Da mass shift through a metabolic network, researchers can qualitatively trace the metabolic pathway.
Quantitative Analysis : By measuring the relative intensities of the ion signals for the labeled ([M+1]) and unlabeled ([M]) forms of rhamnose and its metabolites, MS can determine the isotopic enrichment with high accuracy. nih.gov This quantitative data is crucial for metabolic flux analysis, which seeks to determine the rates of metabolic reactions within a cell. nih.gov The use of ¹³C-labeled internal standards can further enhance the precision of quantification. nih.gov
Biological samples are extraordinarily complex, containing thousands of different molecules. To analyze a specific compound like L-[3-¹³C]rhamnose and its metabolites, mass spectrometry is almost always coupled with a separation technique, such as gas chromatography (GC) or liquid chromatography (LC). nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, non-volatile molecules like sugars must first be chemically modified into volatile derivatives, a process known as derivatization. nih.gov For L-rhamnose, this often involves creating trimethylsilyl (B98337) (TMS) ethers. nist.gov The derivatized sample is then separated by GC based on volatility and polarity before being introduced into the mass spectrometer for detection. GC-MS is highly effective for separating and identifying small molecule metabolites. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique that separates compounds in a liquid phase, making it suitable for analyzing a wide range of molecules without the need for derivatization. nih.govchromatographyonline.com It is a very precise and relatively high-throughput method for identifying and quantifying each rhamnose-containing congener in complex mixtures like bacterial cultures or blood plasma. nih.govchromatographyonline.com The combination of LC separation with tandem MS (MS/MS) provides an additional layer of specificity, allowing for the structural confirmation of metabolites by analyzing their fragmentation patterns. nih.gov This integrated approach is essential for robustly tracking the fate of L-[3-¹³C]rhamnose in intricate biological systems.
Terahertz (THz) Spectroscopy for Investigating Hydration States and Molecular Dynamics
Terahertz (THz) spectroscopy is a powerful non-destructive technique for probing the low-frequency vibrational modes of molecules, which are highly sensitive to intermolecular interactions and crystal structure. mdpi.comnih.gov This makes it particularly effective for studying the hydration states of crystalline sugars like L-rhamnose monohydrate. The vibrations in the THz range (typically 0.1–3.0 THz) correspond to collective motions of the crystal lattice and the dynamics of hydrogen-bond networks, especially those involving water molecules. mdpi.com
Research on L-rhamnose monohydrate demonstrates that its THz spectrum contains distinct features directly related to the presence of water in its crystal lattice. mdpi.com Density functional theory (DFT) calculations have confirmed that the vibrations of water molecules significantly influence the THz absorption peaks, making THz spectroscopy an excellent tool for monitoring dehydration processes and understanding the role of water in the compound's structure. mdpi.comnih.gov
THz Time-Domain Spectroscopy (THz-TDS) is employed to measure the characteristic absorption spectrum of L-rhamnose monohydrate in the low-frequency range. mdpi.comnih.gov This technique can effectively distinguish between the hydrated and anhydrous forms of L-rhamnose. mdpi.com The THz spectrum of L-rhamnose monohydrate exhibits unique absorption peaks that are not present in the spectrum of anhydrous L-rhamnose. mdpi.com
Specifically, L-rhamnose monohydrate displays three characteristic absorption peaks at 2.11 THz, 2.43 THz, and 2.66 THz at room temperature. mdpi.com The peak at 2.66 THz is of particular importance as it is primarily attributed to the translational motion of the water molecules within the crystal lattice. mdpi.com The intensity of this peak diminishes as the sample is heated and loses water, disappearing completely upon full dehydration. mdpi.com This provides a clear spectral marker for the hydration state of the compound. The peak at 2.11 THz is also present in the anhydrous form, while the peak at 2.43 THz is unique to the monohydrate. mdpi.com
Table 1: Characteristic THz Absorption Peaks for L-Rhamnose Monohydrate
| Peak Frequency (THz) | Primary Vibrational Mode Assignment | Reference |
|---|---|---|
| 2.11 | Collective vibrational modes of the rhamnose molecule | mdpi.com |
| 2.43 | In-plane wagging vibrations of -OH and -O- groups, influenced by water | mdpi.com |
Complementary Spectroscopic and Diffraction Techniques
To achieve a comprehensive understanding of the physicochemical properties of L-rhamnose monohydrate, THz spectroscopy is often complemented by other analytical methods such as Raman spectroscopy and Powder X-ray Diffraction.
Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule by probing its specific vibrational modes. mdpi.com It is complementary to infrared (IR) spectroscopy and is particularly sensitive to the vibrations of non-polar functional groups. ksu.edu.sa For L-rhamnose monohydrate, the Raman spectrum reveals characteristic peaks that correspond to the vibrations of its various functional groups, including C-C, C-O, C-H, and O-H bonds. mdpi.com
Key regions in the Raman spectrum are crucial for identifying the compound. For instance, peaks observed around 980 cm⁻¹ are attributed to the torsional vibrations of the ether group (-O-), while those near 1300 cm⁻¹ correspond to the wagging vibrations of hydroxyl (-OH) groups. mdpi.com These spectral features highlight the structural characteristics of the rhamnose molecule itself. While both L-rhamnose and its monohydrate share many similar Raman peaks due to their common core structure, subtle differences can be observed, reflecting the influence of the crystal water on the molecular vibrations. mdpi.com
Table 2: Key Raman Peaks and Vibrational Modes for L-Rhamnose Monohydrate
| Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~980 | Torsional vibration of the -O- group | mdpi.com |
Powder X-ray Diffraction (PXRD) is an essential technique for analyzing the crystalline structure of solid materials. mdpi.com It provides information on the atomic arrangement within the crystal lattice, allowing for phase identification and structural characterization. unical.it The PXRD pattern of a crystalline compound is unique and serves as a definitive fingerprint of its solid-state structure. mdpi.com
Table 3: Significant PXRD Peaks for L-Rhamnose Monohydrate
| Diffraction Angle (2θ) | Significance | Reference |
|---|---|---|
| 22.51° | Characteristic peak of the monohydrate form | mdpi.com |
Table 4: List of Compounds
| Compound Name |
|---|
| L-[3-13C]rhamnose monohydrate |
| L-rhamnose monohydrate |
| L-rhamnose |
Computational and Theoretical Approaches in L 3 13c Rhamnose Monohydrate Research
Quantum Mechanical (QM) Calculations for Spectroscopic Parameter Prediction
Quantum mechanical calculations are fundamental in predicting the spectroscopic properties of L-[3-13C]rhamnose monohydrate, offering a theoretical basis for interpreting experimental spectra. Methods like Density Functional Theory (DFT) are employed to investigate the compound's vibrational modes and how they are influenced by factors such as hydration. mdpi.com
Recent studies have combined terahertz time-domain spectroscopy (THz-TDS) with DFT calculations to analyze the spectroscopic characteristics of L-rhamnose and its monohydrate form. mdpi.com These investigations have demonstrated that THz-TDS is highly effective in distinguishing between the anhydrous and monohydrated forms of L-rhamnose. Theoretical calculations have revealed that the vibrations of the water molecule in the monohydrate crystal lattice have a significant impact on the THz absorption spectrum. mdpi.com This combined experimental and computational approach provides a powerful tool for understanding the dehydration process and the intermolecular interactions within the hydrated crystal structure. mdpi.com
Table 1: Comparison of Spectroscopic Techniques for L-Rhamnose and L-Rhamnose Monohydrate
| Spectroscopic Technique | Key Findings for L-Rhamnose Monohydrate | Reference |
|---|---|---|
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Superior in distinguishing between L-rhamnose and its monohydrate. Dehydration can be monitored in real-time. | mdpi.com |
| Raman Spectroscopy | Can distinguish between the two forms, but with less clarity than THz-TDS. | mdpi.com |
| Powder X-ray Diffraction (PXRD) | Shows distinct diffraction patterns for L-rhamnose and its monohydrate, confirming different crystal structures. | mdpi.com |
Computational Modeling and Simulation for 13C-Metabolic Flux Analysis
The introduction of a 13C isotope at a specific position, as in this compound, is central to 13C-Metabolic Flux Analysis (13C-MFA). This powerful technique is used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov Computational modeling is an indispensable component of 13C-MFA, used to process the experimental data and calculate the metabolic fluxes. nih.govspringernature.com
The general workflow of 13C-MFA involves culturing cells with the 13C-labeled substrate. nih.gov As the cells metabolize the L-[3-13C]rhamnose, the 13C label is incorporated into various downstream metabolites. The distribution of these isotopes in key metabolites, often proteinogenic amino acids, is then measured using techniques like mass spectrometry (GC-MS, LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com
Computational algorithms and metabolic models are then used to analyze this labeling data. nih.gov By comparing the experimentally measured isotope patterns with the patterns predicted by the model for different flux distributions, the intracellular metabolic fluxes can be accurately estimated. nih.gov This provides a detailed quantitative map of cellular metabolism, identifying active pathways and potential metabolic bottlenecks. nih.gov
In Silico Reconstruction and Prediction of Metabolic Pathways
In silico methods, relying on computational analysis of genomic and biochemical data, are instrumental in reconstructing and predicting the metabolic pathways for L-rhamnose utilization. frontiersin.orgnih.gov Comparative genomics, in particular, has been a powerful approach to elucidate the catabolic pathways of L-rhamnose in various bacteria. frontiersin.org
By comparing the genomes of organisms that can and cannot metabolize L-rhamnose, researchers can identify gene clusters that are consistently associated with this metabolic capability. frontiersin.org These analyses have revealed that the L-rhamnose catabolic pathways can vary significantly among different bacterial species and may involve novel enzymes and transporters. frontiersin.org For instance, a comparative genomics approach has led to the reconstruction of L-rhamnose utilization pathways in phyla such as Actinobacteria, Bacteroidetes, Chloroflexi, Firmicutes, Proteobacteria, and Thermotogae. frontiersin.org
These in silico reconstructions provide a framework for understanding how this compound would be metabolized by different organisms. The predicted pathways can then be experimentally validated, for example, through 13C-MFA studies. nih.govfrontiersin.org
Table 2: Key Enzymes in Predicted L-Rhamnose Catabolic Pathways
| Enzyme | Function | Organism Examples | Reference |
|---|---|---|---|
| L-rhamnose isomerase | Converts L-rhamnose to L-rhamnulose | Escherichia coli, Pseudomonas stutzeri | frontiersin.org |
| Rhamnulokinase | Phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate | Escherichia coli | frontiersin.org |
| L-rhamnulose-1-phosphate aldolase (B8822740) | Cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) and L-lactaldehyde | Escherichia coli | frontiersin.org |
| L-lactaldehyde dehydrogenase | Oxidizes L-lactaldehyde to L-lactate | Escherichia coli | frontiersin.org |
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.org In the context of L-rhamnose, MD simulations provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or other biomolecules. nih.govnih.gov
Studies have employed MD simulations to investigate the conformational behavior of L-rhamnose-containing oligosaccharides. nih.govnih.gov These simulations have shown that the glycosidic linkages in these molecules exhibit a degree of flexibility, leading to a combination of different conformations. nih.gov The relative populations of these conformations can be influenced by the solvent environment. nih.gov
The results from MD simulations can be correlated with experimental data from techniques like NMR spectroscopy to provide a more complete picture of the molecule's three-dimensional structure and dynamics. nih.gov For example, simulations of a disaccharide containing L-rhamnose in explicit water showed a major conformational state that was consistent with experimental NMR data. nih.gov This information is crucial for understanding the structure-function relationships of rhamnose-containing polysaccharides, which are important components of bacterial cell walls. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-rhamnose |
| L-rhamnulose |
| L-rhamnulose-1-phosphate |
| Dihydroxyacetone phosphate |
| L-lactaldehyde |
Future Research Directions and Methodological Innovations
Development of Novel Isotopic Labeling Strategies for Rhamnose and its Derivatives
The utility of L-[3-¹³C]rhamnose monohydrate as a metabolic tracer is spurring research into new and more efficient methods for isotopic labeling of rhamnose and its derivatives. Current efforts are focused on both chemical and enzymatic synthesis to create a wider array of labeled rhamnose molecules for diverse experimental needs.
Chemical Synthesis: Recent advancements in carbohydrate chemistry are enabling the stereospecific synthesis of complex labeled sugars. For instance, methodologies developed for producing fluorine-18-labeled L-rhamnose derivatives for PET imaging demonstrate the potential for sophisticated chemical synthesis. These multi-step processes, which involve the use of protected precursors and subsequent radiolabeling and hydrolysis, can be adapted for the incorporation of stable isotopes like ¹³C at specific positions. The challenge remains to optimize these syntheses to improve yields and reduce costs, making a broader range of position-specific ¹³C-rhamnose isotopomers accessible for metabolic studies.
Enzymatic Synthesis: A highly promising avenue is the use of enzymatic or chemoenzymatic approaches. In bacteria, the biosynthesis of the common rhamnose donor, deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose), involves four conserved enzymes: RmlA, RmlB, RmlC, and RmlD. Researchers are harnessing these enzymes to develop one-pot synthesis systems. By providing an isotopically labeled precursor, such as ¹³C-glucose-1-phosphate, to this enzymatic cascade, it is possible to produce ¹³C-labeled dTDP-L-rhamnose with high efficiency and specificity. This biosynthetic approach avoids the complex protection and deprotection steps often required in chemical synthesis.
Future work will likely focus on discovering and engineering novel enzymes with different substrate specificities to create a diverse toolkit of labeled rhamnose derivatives. This will expand the ability to trace rhamnose not just through central carbon metabolism but also into specific downstream glycoconjugates.
Table 1: Comparison of Isotopic Labeling Strategies for Rhamnose
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis using protected sugar precursors to introduce isotopes at specific positions. | High degree of control over isotope position; applicable to various isotopes (e.g., ¹³C, ¹⁸F). | Often involves complex, multi-step procedures with potentially low overall yields; can be costly. |
| Enzymatic Synthesis | Uses a cascade of purified enzymes (e.g., RmlA, B, C, D) to convert a labeled precursor into the desired labeled rhamnose derivative in a one-pot reaction. | High specificity and efficiency; milder reaction conditions; avoids complex protection/deprotection steps. | Requires availability and stability of purified enzymes; dependent on the substrate specificity of the enzymes. |
Integration of L-[3-¹³C]Rhamnose Monohydrate Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics)
To achieve a holistic understanding of cellular metabolism, researchers are moving beyond standalone metabolic flux analysis and integrating stable isotope tracing data with other 'omics' datasets. This systems-biology approach provides a multi-layered view of how metabolic changes are regulated and executed at the genetic, protein, and functional levels.
Transcriptomics Integration: By combining L-[3-¹³C]rhamnose tracing with RNA-sequencing (RNA-seq), it is possible to correlate changes in metabolic flux with genome-wide gene expression. For example, studies on Escherichia coli have shown that L-rhamnose can significantly alter the transcriptome, upregulating genes for rhamnose transport and metabolism while downregulating genes related to biofilm formation and adhesion. Using a ¹³C tracer in parallel with such transcriptomic analyses allows researchers to directly link the transcriptional regulation of specific metabolic pathways with the actual metabolic activity (flux) through those pathways.
Proteomics and Glycoproteomics Integration: The integration with proteomics is particularly powerful. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-established method for quantitative proteomics. A novel strategy, Glycan Protein Stable Isotope Labeling in Cell Culture (GlyProSILC), enables the simultaneous labeling of both the peptide backbone (using heavy amino acids) and glycan components (using heavy isotope-labeled precursors). Incorporating L-[3-¹³C]rhamnose monohydrate into such a workflow would allow for precise quantification of how rhamnose carbon is incorporated into rhamnose-containing glycans, while simultaneously measuring changes in the abundance of specific glycoproteins and other cellular proteins. This concurrent analysis is critical for understanding the complex regulation of protein glycosylation.
Table 2: Synergies in Multi-Omics Integration with ¹³C-Rhamnose Tracing
| Omics Field | Data Generated | Biological Questions Addressed |
|---|---|---|
| Transcriptomics (RNA-seq) | - Metabolic pathway fluxes
| How do changes in gene expression regulate metabolic reprogramming in response to rhamnose? |
| Proteomics (e.g., SILAC) | - Metabolic pathway fluxes
| How do metabolic shifts driven by rhamnose utilization affect the cellular proteome? |
| Glycomics/Glycoproteomics (e.g., GlyProSILC) | - Rate of rhamnose incorporation into specific glycans
| What is the dynamic relationship between rhamnose metabolism and the synthesis of specific rhamnose-containing glycoproteins? |
Advances in High-Resolution Analytical Techniques for Enhanced Isotopic Detection
The precision of metabolic flux analysis is fundamentally dependent on the ability to accurately measure the distribution of isotopic labels in metabolites. Continuous advances in analytical instrumentation are pushing the boundaries of sensitivity and resolution, enabling more detailed insights from ¹³C tracing studies.
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a cornerstone for metabolic studies. Modern MS-based methods allow for the quantification of mass isotopomer distributions (MIDs), which describe the fractional abundance of each isotopologue for a given metabolite. Techniques are being developed to distinguish between isotopomers (molecules with the same number of isotopic labels but at different positions) by analyzing fragmentation patterns, which can significantly increase the resolution of flux maps. High-resolution platforms like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are also being used to identify labeled metabolites in complex biological samples with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the specific position of ¹³C labels within a molecule. While traditionally less sensitive than MS, advances in NMR hardware, such as the development of specialized ¹³C probes and higher field magnets, have greatly improved its capabilities. NMR can unambiguously identify unknown labeled metabolites and quantify isotopomer distributions, making it highly complementary to MS. Recent developments in real-time NMR of living cells are making it possible to dynamically track metabolic processes as they occur.
Emerging Optical Techniques: New high-precision optical methods are emerging as potential alternatives to traditional isotope ratio mass spectrometry (IRMS). Cavity ring-down spectroscopy (CRDS) and capillary absorption spectroscopy (CAS) offer extremely high sensitivity for measuring ¹³C/¹²C ratios in CO₂ derived from combusted samples. When coupled with separation techniques like gas chromatography or laser ablation, these methods can provide spatially resolved isotopic analysis, opening new possibilities for tracing ¹³C labels within tissues or microbial biofilms.
Table 3: Comparison of Analytical Techniques for ¹³C Isotopic Detection
| Technique | Primary Measurement | Key Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS/MS, HRMS) | Mass-to-charge ratio of molecules and their fragments; quantifies mass isotopologue distributions (MIDs). | High sensitivity, high throughput, suitable for complex mixtures. | Distinguishing positional isotopomers can be challenging; requires derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) | Positional information of isotopes within a molecule's structure. | Non-destructive, provides unambiguous structural information and positional isotopomer data. | Lower sensitivity compared to MS, may require larger sample amounts. |
| Capillary Absorption Spectroscopy (CAS) | High-precision ¹³C/¹²C isotope ratios in CO₂ from combusted samples. | Orders of magnitude higher sensitivity than IRMS; potential for high spatial resolution with laser ablation. | Measures bulk isotope ratio, not molecular distribution; sample is combusted. |
Expansion of Metabolic Flux Analysis to Complex Biological Systems
While ¹³C-Metabolic Flux Analysis (¹³C-MFA) is well-established for studying single organisms in monoculture, a major frontier is its application to more complex, multi-species systems. The use of L-[3-¹³C]rhamnose monohydrate is relevant in this context, as rhamnose is a key metabolite in many microbial interactions.
Microbial Communities: Standard ¹³C-MFA struggles to distinguish the metabolic contributions of individual species within a mixed community because metabolite labeling patterns are averaged across the entire population. Innovative approaches are being developed to overcome this challenge. One such method involves measuring isotope incorporation into species-specific peptides, which can then be used to infer the intracellular fluxes for that particular species. Another approach uses advanced computational modeling to deconvolve metabolic fluxes for multiple species simultaneously from isotopic labeling of total biomass, without needing to physically separate the cells. These methods allow researchers to quantify not only the internal metabolism of each member but also the cross-feeding of metabolites between species.
Host-Pathogen Interactions: Understanding the metabolic interplay between a host and a pathogen is crucial for developing new therapies. ¹³C-MFA is being applied to unravel the metabolic reprogramming that occurs in host cells upon infection. For example, studies using ¹³C-glucose tracing have quantified the changes in central carbon metabolism in human macrophages infected with Mycobacterium tuberculosis. Such studies have revealed how the host cell adapts its metabolism in response to the pathogen, highlighting key metabolic nodes that could be targeted for host-directed therapies. Using ¹³C-rhamnose in such systems would be particularly insightful for pathogens where rhamnose is a critical component of the cell wall, allowing researchers to trace the flux of host-derived carbon into essential pathogenic structures.
Table 4: Challenges and Innovations in ¹³C-MFA for Complex Systems
| Complex System | Key Challenge | Methodological Innovation |
|---|---|---|
| Microbial Communities | Deconvolving the metabolic activity of individual species from bulk measurements. | - Peptide-based MFA: Using species-specific peptides to infer species-specific fluxes.
|
| Host-Pathogen Interactions | Separating host and pathogen metabolism; understanding the flux of nutrients between them. | - Systems-based MFA to quantify reprogrammed metabolic fluxes in infected host cells.
|
Exploration of Rhamnose-Containing Glycans in Inter-Species Interactions and Host-Microbe Metabolism
Rhamnose is a fundamental component of a wide variety of glycans that mediate critical biological interactions. L-[3-¹³C]rhamnose monohydrate serves as an invaluable tool to trace the synthesis and fate of these molecules in complex biological settings.
Bacterial Cell Wall Architecture: In many Gram-positive bacteria, including important pathogens like streptococci and enterococci, the cell wall contains large quantities of rhamnose-rich polysaccharides (Rha-CWPS). These complex structures are vital for cell division, morphology, and viability. Furthermore, the side chains that decorate the polyrhamnose backbone act as receptors for bacteriophages and are critical in interactions with the host immune system. Tracing ¹³C-rhamnose into these structures can elucidate the dynamics of cell wall synthesis and remodeling, potentially revealing new targets for antimicrobial agents that disrupt this essential process.
Host-Pathogen and Host-Microbe Interactions: The surface of a microbe is a critical interface for communication with its environment, including host cells. Rhamnose-containing glycans, such as the O-antigen of lipopolysaccharides in Gram-negative bacteria, are often implicated in pathogenesis and immune recognition. In fungi, rhamnose-containing glycans are also involved in processes that affect host-pathogen interactions, such as adhesion and virulence. Using ¹³C-rhamnose tracers can help map the metabolic pathways that supply precursors for these virulence factors. This knowledge is crucial for understanding how pathogens build these structures and how their synthesis might be inhibited. Furthermore, metabolic modeling is increasingly used to simulate the complex metabolic exchanges between gut microbes and their human host, providing a framework for interpreting tracer data in the context of symbiosis and dysbiosis.
Biofilm Formation: Rhamnose and its derivatives, such as rhamnolipids, can play a significant role in the formation, maturation, and dispersal of biofilms. Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Transcriptomic studies have shown that L-rhamnose can modulate the expression of genes involved in biofilm formation in E. coli. Coupling these findings with ¹³C-rhamnose tracing would allow researchers to directly measure how rhamnose is metabolized by cells within a biofilm and how its metabolic fate correlates with the biofilm's life cycle.
Table 5: Examples of Rhamnose-Containing Glycans and Their Roles
| Glycan Type | Organism(s) | Biological Role | Relevance for ¹³C Tracing |
|---|---|---|---|
| Rhamnose-rich Cell Wall Polysaccharides (Rha-CWPS) | Gram-positive bacteria (e.g., Streptococcus, Enterococcus) | Cell wall architecture, cell division, bacteriophage receptors, host interaction. | Tracing cell wall synthesis and turnover; identifying antimicrobial targets. |
| Lipopolysaccharide (LPS) O-Antigen | Gram-negative bacteria (e.g., E. coli, Salmonella) | Pathogenesis, immune evasion, outer membrane integrity. | Mapping the biosynthetic pathways of key virulence factors. |
| Rhamnolipids | Bacteria (e.g., Pseudomonas aeruginosa) | Biosurfactants involved in biofilm formation, maturation, and dispersal. | Understanding the metabolic regulation of biofilm dynamics. |
| Fungal Glycans | Fungi (e.g., Aspergillus fumigatus) | Adhesion, recognition, and virulence in host-pathogen interactions. | Elucidating pathways for fungal virulence factors. |
Q & A
Basic Research Questions
Q. How is L-[3-13C]rhamnose monohydrate synthesized and characterized for isotopic purity?
- Methodological Answer : The synthesis involves isotopic enrichment at the C3 position using precursor-directed biosynthesis or chemical methods. For characterization, nuclear magnetic resonance (NMR) spectroscopy is critical to confirm the position-specific 13C labeling. Mass spectrometry (MS) further validates isotopic purity (>99%) by analyzing the molecular ion cluster pattern. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry can distinguish isotopic analogs from unlabeled contaminants .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound in complex biological matrices?
- Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is optimal for resolving isotopic sugars in hydrolyzed polysaccharides . Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization enhances sensitivity for trace-level detection in biological fluids or microbial cultures . For in situ tracking, 13C NMR spectroscopy provides direct evidence of isotopic incorporation into metabolic intermediates .
Advanced Research Questions
Q. How does the 13C labeling at the C3 position influence metabolic flux analysis compared to other isotopologs (e.g., [1-13C] or [2-13C] rhamnose)?
- Methodological Answer : The C3 position is critical in the pentose phosphate pathway and glycan biosynthesis. Unlike [1-13C] or [2-13C] isotopologs, which label downstream glycolytic intermediates, [3-13C] labeling enables tracing of rhamnose conversion into UDP-rhamnose precursors. Stable isotope-resolved metabolomics (SIRM) with 13C NMR or LC-MS can differentiate pathway-specific flux patterns. For example, in plant studies, C3-labeled rhamnose reveals preferential incorporation into pectin polysaccharides over glycolipids .
Q. What strategies resolve spectral overlap when using this compound in NMR-based metabolomic studies?
- Methodological Answer : Spectral deconvolution via 2D NMR (e.g., HSQC or TOCSY) isolates 13C signals from overlapping 1H resonances. For complex mixtures, isotopic dilution assays with unlabeled rhamnose can suppress background noise. Dynamic nuclear polarization (DNP) enhances sensitivity for low-abundance metabolites, while heteronuclear single quantum coherence (HSQC) filters out natural abundance 13C signals .
Q. How to address contradictions in bioavailability data between in vitro and in vivo models using this compound?
- Methodological Answer : Discrepancies often arise from differences in intestinal transporters (e.g., GLUT5 vs. SGLT1). In vitro models (Caco-2 cells) may underestimate absorption due to lack of microbiota-mediated catabolism. To reconcile
- Use isotopically labeled rhamnose in human intestinal permeability tests (e.g., urinary excretion assays) .
- Combine in vivo 13C breath tests with portal vein sampling to quantify first-pass metabolism .
- Apply compartmental pharmacokinetic modeling to account for tissue-specific uptake .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the stability of this compound in acidic environments?
- Methodological Answer : Stability varies with pH and temperature. At pH < 3, the monohydrate form may dehydrate, altering its chromatographic behavior. To mitigate:
- Use freshly prepared solutions in neutral buffers (e.g., PBS, pH 7.4) for cell culture studies.
- Validate stability via time-course HPLC analysis with refractive index detection .
- For gastric simulations, pre-test degradation kinetics using simulated gastric fluid (SGF) at 37°C .
Experimental Design Considerations
Q. What controls are essential when using this compound in microbial biofilm studies?
- Methodological Answer :
- Isotopic Controls : Include unlabeled rhamnose to distinguish isotopic effects from metabolic responses.
- Carbon Source Controls : Substitute with [13C]glucose to rule out general carbon catabolite repression.
- Biofilm-Specific Controls : Use rhamnose-free media to assess baseline extracellular polymeric substance (EPS) production.
- Analytical Controls : Spike samples with D-[13C]rhamnose (if available) to validate GC-MS detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
